Cas no 1010393-11-9 (4-{(1-hydroxypropan-2-yl)aminomethyl}benzonitrile)

4-{(1-Hydroxypropan-2-yl)aminomethyl}benzonitrile is a versatile organic compound featuring a benzonitrile core functionalized with a 1-hydroxypropan-2-ylaminomethyl substituent. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both hydroxyl and secondary amine groups enhances its utility in further derivatization, enabling the formation of amides, esters, or other functionalized derivatives. The benzonitrile moiety contributes to its stability and compatibility with a range of reaction conditions. Its balanced polarity allows for favorable solubility in common organic solvents, facilitating purification and downstream applications. This compound is particularly useful in the development of bioactive molecules due to its modular and tunable scaffold.
4-{(1-hydroxypropan-2-yl)aminomethyl}benzonitrile structure
1010393-11-9 structure
Product name:4-{(1-hydroxypropan-2-yl)aminomethyl}benzonitrile
CAS No:1010393-11-9
MF:C11H14N2O
Molecular Weight:190.241662502289
CID:5175745
PubChem ID:43499652

4-{(1-hydroxypropan-2-yl)aminomethyl}benzonitrile 化学的及び物理的性質

名前と識別子

    • Benzonitrile, 4-[[(2-hydroxy-1-methylethyl)amino]methyl]-
    • 4-{(1-hydroxypropan-2-yl)aminomethyl}benzonitrile
    • インチ: 1S/C11H14N2O/c1-9(8-14)13-7-11-4-2-10(6-12)3-5-11/h2-5,9,13-14H,7-8H2,1H3
    • InChIKey: HHRFIMOVWDGSQT-UHFFFAOYSA-N
    • SMILES: C(#N)C1=CC=C(CNC(C)CO)C=C1

4-{(1-hydroxypropan-2-yl)aminomethyl}benzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1376003-2.5g
4-(((1-Hydroxypropan-2-yl)amino)methyl)benzonitrile
1010393-11-9 95%
2.5g
¥36640 2023-02-27
Enamine
EN300-166099-1.0g
4-{[(1-hydroxypropan-2-yl)amino]methyl}benzonitrile
1010393-11-9
1g
$0.0 2023-06-08
Enamine
EN300-166099-0.05g
4-{[(1-hydroxypropan-2-yl)amino]methyl}benzonitrile
1010393-11-9
0.05g
$624.0 2023-02-17
Ambeed
A1055508-1g
4-{[(1-hydroxypropan-2-yl)amino]methyl}benzonitrile
1010393-11-9 95%
1g
$541.0 2024-08-02
Enamine
EN300-166099-2.5g
4-{[(1-hydroxypropan-2-yl)amino]methyl}benzonitrile
1010393-11-9
2.5g
$1454.0 2023-02-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1376003-1g
4-(((1-Hydroxypropan-2-yl)amino)methyl)benzonitrile
1010393-11-9 95%
1g
¥16044 2023-02-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1376003-250mg
4-(((1-Hydroxypropan-2-yl)amino)methyl)benzonitrile
1010393-11-9 95%
250mg
¥18435 2023-02-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1376003-50mg
4-(((1-Hydroxypropan-2-yl)amino)methyl)benzonitrile
1010393-11-9 95%
50mg
¥14601 2023-02-27
Enamine
EN300-166099-0.1g
4-{[(1-hydroxypropan-2-yl)amino]methyl}benzonitrile
1010393-11-9
0.1g
$653.0 2023-02-17
Enamine
EN300-166099-5.0g
4-{[(1-hydroxypropan-2-yl)amino]methyl}benzonitrile
1010393-11-9
5.0g
$2152.0 2023-02-17

4-{(1-hydroxypropan-2-yl)aminomethyl}benzonitrile 関連文献

4-{(1-hydroxypropan-2-yl)aminomethyl}benzonitrileに関する追加情報

Introduction to 4-{(1-hydroxypropan-2-yl)aminomethyl}benzonitrile (CAS No. 1010393-11-9)

4-{(1-hydroxypropan-2-yl)aminomethyl}benzonitrile, a compound with the chemical identifier CAS No. 1010393-11-9, represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its complex molecular structure, has garnered attention due to its potential applications in the development of novel therapeutic agents. The structural motif of this molecule, featuring a benzonitrile core linked to a hydroxypropylamine moiety, suggests a unique set of chemical properties that make it a promising candidate for further investigation.

The benzonitrile group is a well-known pharmacophore in medicinal chemistry, often contributing to the bioactivity of various drug molecules through its ability to interact with biological targets such as enzymes and receptors. In particular, the presence of the nitrile group can enhance the lipophilicity and metabolic stability of a compound, which are critical factors in drug design. The hydroxypropylamine side chain adds another layer of complexity, introducing both hydrophilic and hydrophobic interactions that can influence the compound's solubility and binding affinity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds like 4-{(1-hydroxypropan-2-yl)aminomethyl}benzonitrile with greater accuracy. These tools have been instrumental in identifying potential lead structures for drug development by simulating interactions with biological targets. Studies have shown that modifications to the benzonitrile core, such as the introduction of substituents at specific positions, can significantly alter the pharmacokinetic properties of the molecule. This has led to a surge in interest among researchers looking to optimize drug candidates for better efficacy and reduced side effects.

In addition to its structural features, 4-{(1-hydroxypropan-2-yl)aminomethyl}benzonitrile has been explored for its potential role in addressing various therapeutic challenges. For instance, its molecular framework suggests compatibility with enzymes involved in metabolic pathways relevant to inflammation and pain management. Preliminary studies have indicated that derivatives of this compound may exhibit anti-inflammatory properties by modulating key signaling pathways. Such findings are particularly exciting given the high unmet medical needs in chronic pain conditions where traditional treatments often fall short.

The synthesis of 4-{(1-hydroxypropan-2-yl)aminomethyl}benzonitrile presents an interesting challenge due to its complex connectivity. Advanced synthetic methodologies, including cross-coupling reactions and nucleophilic substitutions, have been employed to construct the desired framework efficiently. The use of palladium-catalyzed reactions has been particularly useful in forming carbon-carbon bonds with high selectivity and yield. These synthetic strategies not only facilitate access to this compound but also provide valuable insights into developing similar molecules for future drug discovery efforts.

As research continues to evolve, the integration of machine learning algorithms into drug discovery pipelines has revolutionized how compounds like 4-{(1-hydroxypropan-2-yl)aminomethyl}benzonitrile are identified and optimized. By leveraging large datasets and predictive models, researchers can rapidly screen vast libraries of molecules for potential bioactivity. This approach has already led to the identification of novel scaffolds with improved pharmacological profiles. The combination of experimental validation with computational predictions offers a powerful strategy for accelerating the development of next-generation therapeutics.

The safety and efficacy profiles of any new drug candidate are paramount before it can be translated into clinical use. In vitro and in vivo studies are essential for evaluating how 4-{(1-hydroxypropan-2-yl)aminomethyl}benzonitrile behaves within biological systems. These studies aim to assess its toxicity profile, pharmacokinetics, and potential interactions with other drugs or biological molecules. By adhering to stringent regulatory guidelines, researchers can ensure that only compounds with favorable safety profiles proceed further in development pipelines.

The future prospects for 4-{(1-hydroxypropan-2-yl)aminomethyl}benzonitrile are bright, with ongoing research exploring its potential applications in multiple therapeutic areas. Collaborative efforts between academic institutions and pharmaceutical companies are crucial for translating laboratory findings into tangible medical benefits. As our understanding of disease mechanisms continues to deepen, compounds like this one may play a pivotal role in addressing complex health challenges through innovative therapeutic strategies.

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